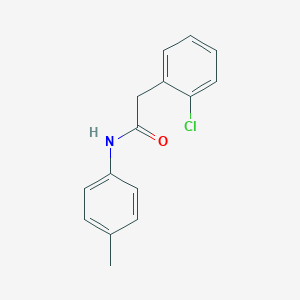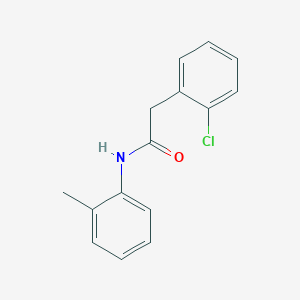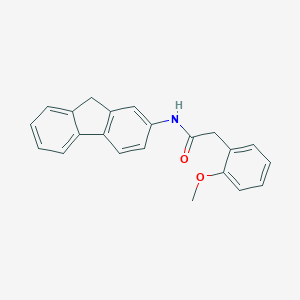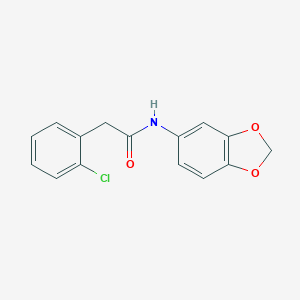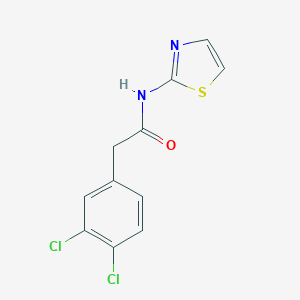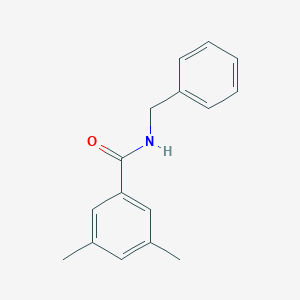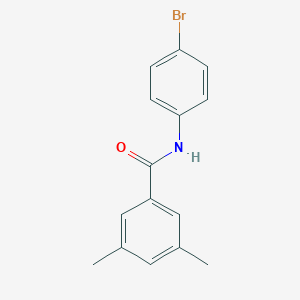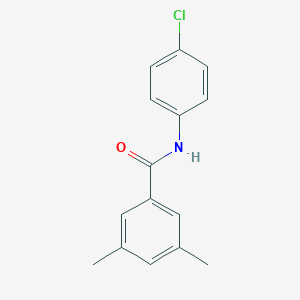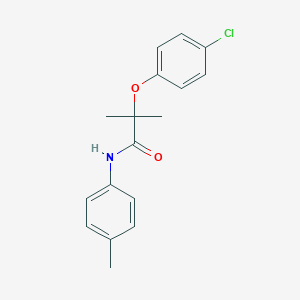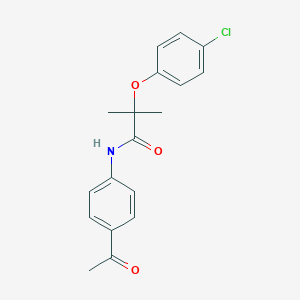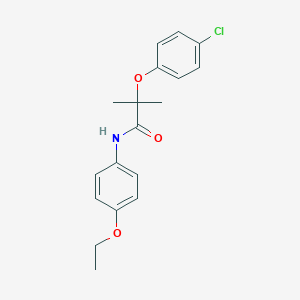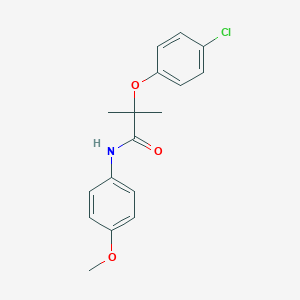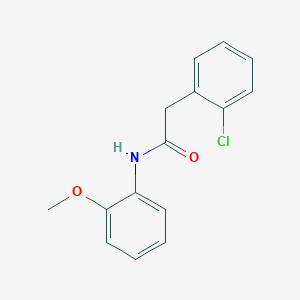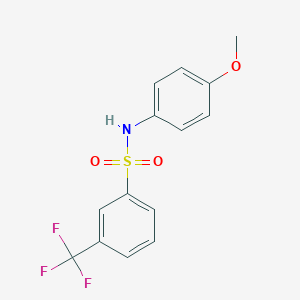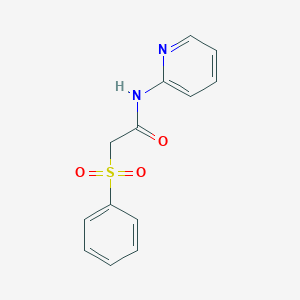
2-(phenylsulfonyl)-N-2-pyridinylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(phenylsulfonyl)-N-2-pyridinylacetamide is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields. This compound is also known as PSAP and has been found to exhibit various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
PSAP has been found to have potential applications in various fields of scientific research. It has been studied as a potential anti-inflammatory agent, as well as a potential treatment for cancer and neurodegenerative diseases. PSAP has also been studied for its potential use in the treatment of diabetes and metabolic disorders.
Mecanismo De Acción
The mechanism of action of PSAP is not fully understood, but it has been suggested that it may act as an inhibitor of enzymes involved in inflammation and cancer cell growth. PSAP has been found to inhibit the activity of COX-2, which is an enzyme involved in the production of inflammatory mediators. PSAP has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
PSAP has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce cell death in vitro. PSAP has also been found to reduce inflammation in animal models of inflammation. In addition, PSAP has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using PSAP in lab experiments is its high purity and stability. PSAP is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using PSAP in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on PSAP. One area of research is the development of more potent and selective PSAP analogs for use as anti-inflammatory and anti-cancer agents. Another area of research is the investigation of the potential use of PSAP in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of PSAP and its potential applications in the treatment of metabolic disorders.
Métodos De Síntesis
The synthesis of PSAP involves the reaction of 2-pyridinecarboxamide with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform and is carried out under reflux conditions. The resulting product is then purified by recrystallization to obtain PSAP in high yield and purity.
Propiedades
Nombre del producto |
2-(phenylsulfonyl)-N-2-pyridinylacetamide |
|---|---|
Fórmula molecular |
C13H12N2O3S |
Peso molecular |
276.31 g/mol |
Nombre IUPAC |
2-(benzenesulfonyl)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C13H12N2O3S/c16-13(15-12-8-4-5-9-14-12)10-19(17,18)11-6-2-1-3-7-11/h1-9H,10H2,(H,14,15,16) |
Clave InChI |
WBMAWMWOMYDFGB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC=N2 |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC=N2 |
Solubilidad |
41.4 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



